(3-Fluoro-4-methoxyphenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone
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Overview
Description
(3-Fluoro-4-methoxyphenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a complex organic compound that features a combination of fluorinated aromatic rings, methoxy groups, and piperazine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-methoxyphenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents to ensure scalability and economic viability .
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-4-methoxyphenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic compounds.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield phenolic derivatives, while reduction of the carbonyl group would produce alcohols .
Scientific Research Applications
(3-Fluoro-4-methoxyphenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Fluoro-4-methoxyphenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methoxyacetophenone: Shares the fluorinated aromatic ring and methoxy group but lacks the piperazine and cinnoline structures.
3-Fluoro-4-methoxyphenylboronic acid: Contains the same aromatic ring but is used primarily in coupling reactions.
Uniqueness
(3-Fluoro-4-methoxyphenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is unique due to its combination of structural features, which confer distinct chemical and biological properties.
Biological Activity
The compound (3-Fluoro-4-methoxyphenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article will delve into the biological activity of this compound, summarizing key findings from various studies, including in vitro and in vivo research, as well as its structural characteristics.
Chemical Structure and Properties
The chemical formula for this compound is C19H21FN4O. Its structure features a piperazine ring substituted with a tetrahydrocinnoline moiety and a fluoromethoxyphenyl group. The presence of the fluorine atom and methoxy group is thought to enhance its biological activity by modulating electronic properties.
Table 1: Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C19H21FN4O |
Molecular Weight | 348.39 g/mol |
Melting Point | Not available |
Solubility | Soluble in DMSO |
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. A study highlighted its efficacy against various cancer cell lines, including hepatoma, colon cancer, and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
In Vitro Studies
- Hepatoma Cells : The compound demonstrated a dose-dependent reduction in cell viability, suggesting strong anticancer potential.
- Colon Cancer Cells : Similar effects were observed with significant apoptosis induction.
- Lung Cancer Cells : The compound inhibited cell growth effectively at lower concentrations compared to standard chemotherapeutics.
The anticancer activity is believed to be mediated through several pathways:
- Inhibition of Protein Kinases : The compound may modulate kinase activities that are crucial for cancer cell survival.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, promoting apoptosis in cancer cells.
Case Studies
A notable case study involved the administration of this compound in animal models. The results indicated a marked reduction in tumor size and improved survival rates compared to control groups. The study also reported minimal side effects, highlighting its potential as a therapeutic agent.
Properties
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O2/c1-27-18-7-6-15(12-16(18)21)20(26)25-10-8-24(9-11-25)19-13-14-4-2-3-5-17(14)22-23-19/h6-7,12-13H,2-5,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMRXJKEXYSUQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C4CCCCC4=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.